molecular formula C10H16N2O3 B14875531 2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid

2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid

Cat. No.: B14875531
M. Wt: 212.25 g/mol
InChI Key: NGJUNRQEQADXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a diethylamino group and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a diethylamino group.

    Amino Acetic Acid Moiety: The amino acetic acid moiety can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(furan-2-yl)acetic acid: Similar structure but lacks the diethylamino group.

    2-Amino-2-(5-methylfuran-2-yl)acetic acid: Similar structure but has a methyl group instead of a diethylamino group.

Uniqueness

2-Amino-2-(5-(diethylamino)furan-2-yl)acetic acid is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

2-amino-2-[5-(diethylamino)furan-2-yl]acetic acid

InChI

InChI=1S/C10H16N2O3/c1-3-12(4-2)8-6-5-7(15-8)9(11)10(13)14/h5-6,9H,3-4,11H2,1-2H3,(H,13,14)

InChI Key

NGJUNRQEQADXNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(O1)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.